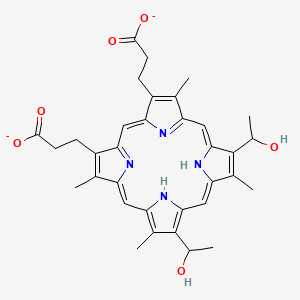

haematoporphyrin IX

Description

Historical Perspectives in Porphyrin Chemistry Research

The study of porphyrins dates back to the 19th century. In 1841, haematoporphyrin was first isolated from dried blood. nih.govresearchgate.net This was achieved by treating dried and powdered blood with concentrated sulfuric acid to remove iron. researchgate.netphysicalrules.com The resulting iron-free substance, when treated with alcohol, exhibited a blood-red color, demonstrating that iron was not the sole cause of blood's color. researchgate.net Gerardus Johannes Mulder later named this purple-red, iron-free substance "hematin" in 1844. porphyriafoundation.org

The distinctive fluorescence of these compounds was first described by J.L.W. Thudichum in 1867. researchgate.netporphyriafoundation.org In 1871, Felix Hoppe-Seyler successfully crystallized hematin (B1673048) and renamed the iron-free form "haematoporphyrin." porphyriafoundation.org The name "porphyrin" itself is derived from the Greek word porphura, meaning purple, a nod to the compound's reddish-purple hue. researchgate.net

Early in the 20th century, the photobiological properties of haematoporphyrin began to be explored. In 1911, studies on mice revealed that the administration of haematoporphyrin followed by light exposure led to skin photosensitivity and phototoxicity. nih.gov This "photodynamic action," a term coined in 1907, highlighted the role of oxygen as a crucial mediator in these light-induced biological effects. nih.gov Further research in the 1940s and 1950s demonstrated that porphyrins like haematoporphyrin have an affinity for neoplastic tissues, accumulating favorably in tumors. nih.gov This property, combined with their photosensitizing capabilities, laid the groundwork for the development of photodynamic therapy (PDT). researchgate.net

Nomenclature and Structural Context within the Porphyrin Family

Haematoporphyrin IX is a dicarboxylic acid and a derivative of protoporphyrin IX. wikipedia.orgnih.gov Its systematic IUPAC name is 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid. wikipedia.orgnih.gov

The core structure of this compound is the porphine (B87208) ring, a large macrocycle composed of four pyrrole (B145914) rings linked by four methine bridges. wikipedia.org This fundamental structure is shared by all porphyrins. physicalrules.com The defining feature of this compound is the substitution of the two vinyl groups of protoporphyrin IX with 1-hydroxyethyl groups through a hydration reaction. wikipedia.orgnih.gov

The "IX" in its name refers to the specific arrangement of side chains around the porphine core, as established by Hans Fischer's systematic nomenclature for porphyrin isomers. wikipedia.org While Fischer's system includes 15 protoporphyrin analogs, it is not systematic in its numbering. wikipedia.org

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₈N₄O₆ |

| Molar Mass | 598.700 g·mol⁻¹ |

| Melting Point | 172.5 °C (342.5 °F) |

| IUPAC Name | 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid |

| CAS Number | 14459-29-1 |

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Relationship to Protoporphyrin IX and Heme Biosynthesis Pathways

This compound is directly related to protoporphyrin IX, a critical intermediate in the biosynthesis of heme and chlorophyll (B73375). wikipedia.orgnih.gov Protoporphyrin IX is the immediate precursor to heme, which is formed when the enzyme ferrochelatase inserts a ferrous iron atom into the center of the protoporphyrin IX ring. wikipedia.orgnih.gov Heme is an essential prosthetic group for a multitude of proteins, including hemoglobin, myoglobin (B1173299), and the cytochromes of the electron transport chain. nih.gov

Haematoporphyrin can be prepared from hemin (B1673052) (the chloride salt of heme) and is considered a derivative of protoporphyrin IX where the vinyl groups have been hydrated. wikipedia.orgnobelprize.org While not a direct intermediate in the main heme synthesis pathway in humans, early research in 1953 suggested that this compound could potentially act as a precursor to protoporphyrin in the biosynthetic chain of heme and chlorophyll. nih.gov

The biosynthesis of protoporphyrin IX itself is a highly conserved multi-step process that starts from basic precursors like glycine (B1666218) and succinyl-CoA. wikipedia.org These are converted through a series of enzymatic reactions to form a linear tetrapyrrole, which is then cyclized to form uroporphyrinogen III. wikipedia.orgnih.gov Further enzymatic modifications lead to protoporphyrinogen (B1215707) IX, which is then oxidized by the enzyme protoporphyrinogen oxidase to yield protoporphyrin IX. wikipedia.org

Deficiencies in the enzymes of the heme synthesis pathway can lead to a group of genetic disorders known as porphyrias, characterized by the accumulation of porphyrin precursors. nih.gov

Table 2: Research on this compound and Related Compounds

| Research Focus | Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Anticancer Activity | Hemin and Haematoporphyrin derivatives | Certain haematoporphyrin derivatives showed significant inhibitory effects on the growth of various cancer cell lines, including prostate, colon, melanoma, and breast tumors. | |

| Photodynamic Therapy | Haematoporphyrin derivative (HPD), 5-Aminolaevulinic acid (5-ALA), Protoporphyrin IX (PPIX) | Combining 5-ALA incubation followed by HPD resulted in higher cytotoxicity in colon adenocarcinoma cells after photodynamic therapy compared to using either drug alone. | nih.gov |

| Protein Interaction | Protoporphyrin IX, Haemoglobin, Myoglobin | Protoporphyrin IX interacts with haemoglobin and myoglobin, causing conformational changes and the release of heme-bound oxygen. | ias.ac.in |

| Coordination Chemistry | Iron(II) protoporphyrin IX, Iron(II) hematoporphyrin (B191378) IX | The protoporphyrin ring enhances coordination with substituted pyridines compared to the hematoporphyrin ring. | tandfonline.com |

Structure

3D Structure

Properties

Molecular Formula |

C34H36N4O6-2 |

|---|---|

Molecular Weight |

596.7 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44)/p-2 |

InChI Key |

KFKRXESVMDBTNQ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C(C)O |

Synonyms |

Haematoporphyrin IX Hematoporphyrin Hematoporphyrins Hemedonin |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Haematoporphyrin Ix Precursors

Heme Biosynthesis Pathway Intermediates and Enzymes

The synthesis of heme is a highly conserved and essential eight-step enzymatic process that occurs in both the mitochondria and the cytoplasm of cells. nih.govnih.govfrontierspecialtychemicals.com This pathway is responsible for producing heme, a vital component of hemoglobin, myoglobin (B1173299), and various cytochromes. nih.gov Protoporphyrin IX is the final intermediate in this pathway before the insertion of iron. nih.gov

Role of δ-Aminolevulinic Acid Synthase (ALAS)

The heme biosynthesis pathway begins in the mitochondria with the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA). nih.govwikipedia.org This reaction is catalyzed by the enzyme δ-aminolevulinic acid synthase (ALAS) and is the rate-limiting step of the entire pathway. nih.govpathway.md The activity of ALAS is tightly regulated by the concentration of heme, which acts as a feedback inhibitor. pathway.mdtaylorandfrancis.com There are two isoforms of ALAS: ALAS1, which is expressed ubiquitously, and ALAS2, which is specific to erythroid cells. nih.govontosight.ai

Conversion of Coproporphyrinogen III to Protoporphyrinogen (B1215707) IX

Following a series of reactions in the cytoplasm, coproporphyrinogen III is formed and then transported back into the mitochondria. taylorandfrancis.com Inside the mitochondrial intermembrane space, the enzyme coproporphyrinogen oxidase (CPOX) catalyzes the oxidative decarboxylation of two propionate (B1217596) side chains of coproporphyrinogen III to form protoporphyrinogen IX. taylorandfrancis.comreactome.orgd-nb.info This conversion involves the formation of a monovinylic intermediate called harderoporphyrinogen. d-nb.info

Protoporphyrinogen Oxidase (PPOX) Activity and Protoporphyrin IX Formation

Protoporphyrinogen IX is then oxidized by the enzyme protoporphyrinogen oxidase (PPOX), which is located on the inner mitochondrial membrane. nih.govwikipedia.org PPOX catalyzes the removal of six hydrogen atoms from protoporphyrinogen IX to form the fully conjugated and stable protoporphyrin IX molecule. medlineplus.govresearchgate.net This is the penultimate step in the heme synthesis pathway. nih.gov

Ferrochelatase (FECH) and Heme Formation from Protoporphyrin IX

The final step in heme biosynthesis is the insertion of a ferrous iron (Fe²⁺) ion into the protoporphyrin IX ring. nih.govwikipedia.org This reaction is catalyzed by the enzyme ferrochelatase (FECH), which is also located on the inner mitochondrial membrane. nih.govresearchgate.net The product of this reaction is heme B, the most common type of heme in the body. nih.govwikipedia.org

Table 1: Key Enzymes and Intermediates in the Heme Biosynthesis Pathway

| Step | Intermediate | Enzyme | Location |

|---|---|---|---|

| 1 | δ-Aminolevulinic Acid | δ-Aminolevulinic Acid Synthase (ALAS) | Mitochondria |

| ... | ... | ... | ... |

| 6 | Coproporphyrinogen III | Coproporphyrinogen Oxidase (CPOX) | Mitochondria |

| 7 | Protoporphyrinogen IX | Protoporphyrinogen Oxidase (PPOX) | Mitochondria |

| 8 | Protoporphyrin IX | Ferrochelatase (FECH) | Mitochondria |

| Final Product | Heme | - | Mitochondria |

Endogenous Production and Disposition of Protoporphyrin IX

Under normal physiological conditions, the levels of protoporphyrin IX in cells are kept low because it is efficiently converted to heme by ferrochelatase. nih.gov The primary sites of heme synthesis are the bone marrow, for hemoglobin production, and the liver, for the synthesis of cytochromes and other hemoproteins. nih.govresearchgate.net Protoporphyrin IX is a hydrophobic molecule, and any excess that is not converted to heme is typically excreted from the body via the liver and biliary system. nih.govresearchgate.net

Genetic and Enzymatic Factors Influencing Porphyrin Accumulation in Research Models

Disruptions in the heme biosynthesis pathway, often due to genetic mutations or enzymatic deficiencies, can lead to the accumulation of porphyrin intermediates, a group of metabolic disorders known as porphyrias. oncohemakey.comscienceopen.com Research models, both genetic and chemically induced, are crucial for studying the mechanisms of these diseases.

Genetic Models: Numerous mouse models of porphyria have been developed by deleting or mutating specific genes in the heme synthesis pathway. scienceopen.com For example, mutations in the PPOX gene can lead to variegate porphyria, characterized by the accumulation of protoporphyrinogen IX and protoporphyrin IX. medlineplus.gov Similarly, defects in the FECH gene cause erythropoietic protoporphyria (EPP), resulting in the accumulation of protoporphyrin IX. wikipedia.org Gain-of-function mutations in the ALAS2 gene can cause X-linked protoporphyria, another condition leading to protoporphyrin IX buildup. taylorandfrancis.com

Enzymatic Inhibition: Certain chemicals can inhibit specific enzymes in the heme pathway, leading to porphyrin accumulation. For example, some herbicides act by inhibiting PPOX, causing a buildup of protoporphyrin IX in plants. wikipedia.org In research, drugs like isoniazid (B1672263) have been shown to induce the accumulation of protoporphyrin IX in the liver by upregulating ALAS1 and downregulating ferrochelatase.

The study of these models provides valuable insights into the regulation of the heme biosynthesis pathway and the pathological consequences of porphyrin accumulation. scienceopen.comcellmolbiol.org Understanding these mechanisms is essential for developing therapeutic strategies for human porphyrias and for harnessing the properties of porphyrins in other biomedical applications. mdpi.comresearchgate.net

Chemical Synthesis and Derivatization Strategies for Research Applications

Total Synthesis Methodologies for Haematoporphyrin and Protoporphyrin IX

The total synthesis of protoporphyrin IX, a crucial precursor to haematoporphyrin IX, has been a significant focus of synthetic organic chemistry. Protoporphyrin IX is the iron-free scaffold of heme b, a fundamental prosthetic group in proteins responsible for vital biological functions such as oxygen transport and electron transfer. researchgate.net Its derivatives are also widely used as therapeutic agents, imaging tools, and catalysts. researchgate.net

Historically, the synthesis of porphyrins was pioneered by Hans Fischer, whose work on haemin and chlorophyll (B73375) laid the groundwork for the field and earned him a Nobel Prize. nobelprize.org His methods often involved the condensation of dipyrromethenes. researchgate.net A key transformation in early synthetic routes was the conversion of protoporphyrin to haematoporphyrin by the addition of two water molecules across the vinyl groups. nobelprize.org

Modern approaches have sought to improve upon these classical methods, aiming for higher yields, scalability, and purity. A significant advancement is a conceptually new approach that circumvents the traditional MacDonald [2+2] condensation. researchgate.netchimia.chacs.org This method involves the reaction of an unsymmetrical diiodo dipyrrylmethane with another dipyrrylmethane, leading directly to the porphyrin macrocycle without the need for an external oxidizing agent. researchgate.netchimia.chacs.org This methodology is particularly advantageous for large-scale synthesis (multi-100 g scale) and produces high-quality protoporphyrin IX derivatives free from animal-derived contaminants. researchgate.netchimia.chnih.gov The synthesis of the required dipyrrylmethane fragments themselves involves multi-step sequences starting from simpler precursors like silylated propyne (B1212725) and acetyl chloride. chimia.ch

The synthesis of meso-substituted porphyrins, a class to which this compound belongs, has also seen significant evolution. Early methods developed by Paul Rothemund required harsh conditions of high temperature and pressure. wikipedia.orgresearchgate.net Subsequent modifications by Adler and Longo utilized milder organic acids as catalysts in open-air reactions, improving yields to 10-30%. wikipedia.orgnih.govnih.gov However, these methods can still produce tar-like byproducts, complicating purification. acs.org

A major breakthrough was the Lindsey synthesis, which employs a two-step, one-flask room-temperature process. nih.govchem-station.comresearchgate.net This method first establishes an equilibrium between the starting aldehydes and pyrrole (B145914) to form the porphyrinogen (B1241876), followed by a gentle oxidation, often with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), to yield the porphyrin. nih.gov The Lindsey method offers higher yields (10-60%) and is suitable for a wider range of sensitive aldehydes. nih.govacs.org To minimize side reactions and polymerization, these reactions are typically conducted under high dilution conditions. chem-station.com

The table below summarizes some key total synthesis methodologies for porphyrins.

| Method | Key Features | Typical Yields | References |

| Fischer Synthesis | Condensation of dipyrromethenes. | Variable | nobelprize.orgresearchgate.net |

| Rothemund Reaction | Condensation of pyrroles and aldehydes under high temperature and pressure. | Low (e.g., 5% for meso-tetraphenylporphyrin) | wikipedia.orgresearchgate.netnih.gov |

| Adler-Longo Process | One-step condensation in refluxing organic acids (e.g., acetic, propionic acid). | 10-30% | wikipedia.orgnih.govacs.org |

| Lindsey Synthesis | Two-step, room temperature condensation followed by mild oxidation. High dilution. | 10-60% | nih.govacs.orgchem-station.comresearchgate.net |

| Modified MacDonald Condensation | Reaction of a diiodo-dipyrrylmethane with a dipyrrylmethane, no oxidant needed. | High (e.g., 76% for the porphyrin core) | researchgate.netchimia.chacs.org |

Alternative Condensation Approaches

Beyond the classical methods, researchers have developed alternative condensation strategies to create specifically substituted porphyrins. The MacDonald [2+2] condensation, reacting a dipyrrylmethane with a dipyrrylmethane dialdehyde, is a versatile method for producing unsymmetrically substituted porphyrins. chimia.ch However, a significant challenge in many acid-catalyzed condensation methods is the potential for "scrambling" of the pyrrole units, which leads to a mixture of isomers that can be difficult to separate. scispace.comrsc.org

To address this, more controlled, stepwise approaches have been developed. For instance, the synthesis of regioisomerically pure porphyrins with four different meso-substituents can be achieved through a multi-step route that builds upon the one-flask synthesis of 1,9-unsubstituted dipyrromethanes. researchgate.net This involves the selective acylation of a dipyrromethane, followed by reduction and a MacDonald-type condensation with another dipyrromethane at room temperature, and subsequent oxidation. researchgate.net This carefully controlled sequence prevents the acid-induced scrambling of the meso-substituents. researchgate.net

The Lindsey group has been particularly instrumental in developing condensation methods using dipyrromethane and tripyrromethane derivatives, allowing for the large-scale preparation of specific porphyrin isomers like 5,15-AB- and A₂B₂-type porphyrins. scispace.com Another innovative approach modifies the MacDonald [2+2] synthesis to avoid the final oxidation step altogether. nih.gov By reacting a 1,9-di-iododipyrromethane with a 1,9-diformyldipyrromethane in the presence of trifluoromethylsulfonic acid, the desired porphyrin is formed directly in high yield. nih.gov

More environmentally friendly or "green" synthesis methods are also emerging. nih.govacs.org These include mechanochemical approaches where pyrrole and an aldehyde are ground together with an acid catalyst, eliminating the need for large volumes of hazardous solvents. nih.gov The resulting porphyrinogen can then be oxidized, sometimes also under mechanochemical conditions. nih.gov Another green methodology involves an HCl-catalyzed condensation of pyrrole and aldehyde in a water-methanol mixture, followed by refluxing in dimethylformamide (DMF). nih.gov This two-step protocol has shown success in synthesizing both symmetric A₄-porphyrins and trans-A₂B₂-porphyrins with yields up to 29% and 40%, respectively. nih.govacs.org

Regiospecific Synthesis of this compound Analogs and Oligomers

The synthesis of specific analogs and oligomers of this compound is crucial for structure-activity relationship studies. A key focus has been the synthesis of ether-linked dimers and trimers, which are components of the photosensitizing drug Photofrin-II®. researchgate.net

A regiospecific total synthesis of these dimeric and trimeric porphyrins has been described, where trifluoroacetates are utilized for the ether bond formation. researchgate.net This method allows for the separation of the resulting diastereoisomers. researchgate.net Another approach uses isomerically pure 2-(1-hydroxyethyl)- and 4-(1-hydroxyethyl)deuteroporphyrin-IX dimethyl esters as starting materials to synthesize regiochemically pure ether-linked dimers and trimers. researchgate.net The characterization of these isomers is often accomplished using proton NMR nuclear Overhauser enhancement (NOE) experiments. researchgate.net The hydroxyethyl (B10761427) side chains necessary for forming the ether linkages are typically generated by the reduction of acetyl groups. researchgate.net

The synthesis of oligomers is not limited to ether linkages. Carbon-carbon linked bis-porphyrins have also been prepared by treating hydroxyethyl-containing benzoporphyrin derivatives with triflic acid. researchgate.net The ability to synthesize long oligomers on mineral surfaces like montmorillonite, illite, and hydroxylapatite has also been demonstrated as a model for prebiotic polymerization, suggesting a potential pathway for creating complex porphyrin structures. nasa.gov

Synthesis and Characterization of Metallothis compound Complexes

The coordination of metal ions to the this compound ligand introduces new chemical and physical properties, leading to complexes with unique research applications. The polydentate nature of this compound, with its pyrrole nitrogens and propionic acid side chains, allows for various coordination modes. mdpi.com

Palladium(III) this compound Complexes

Paramagnetic Palladium(III) complexes of this compound have been synthesized and characterized for their potential applications. mdpi.comresearchgate.netnih.gov The synthesis typically involves the reaction of a Palladium(II) salt, such as [PdIICl₄]²⁻, with this compound in an alkaline aqueous medium under aerobic conditions. mdpi.com The reaction conditions, particularly the initial pH (adjusted to 11.2-11.5), are chosen to facilitate the formation and stabilization of Pd(III) species. mdpi.com

Two distinct types of Pd(III) complexes have been reproducibly synthesized and isolated:

A dinuclear complex , [PdIII₂(Hp-3H)Cl₃(H₂O)₅]·2PdCl₂, where one Pd(III) ion coordinates to the deprotonated propionate (B1217596) groups of the side chains, and the second Pd(III) ion sits (B43327) atop the porphyrin ring, coordinating to two adjacent pyrrole nitrogen atoms. researchgate.netnih.gov This structure forms a Pd(III)-Hp-Pd(III) system. nih.gov

A mononuclear metalloporphyrin complex , [PdIII(Hp-2H)Cl(H₂O)]·H₂O, where the Pd(III) ion is incorporated into the central core of the porphyrin macrocycle. mdpi.comresearchgate.netnih.gov

In both complexes, the Pd(III) centers exhibit a distorted octahedral coordination geometry, completed by additional ligands like chloride ions and water molecules. mdpi.comnih.gov The structure and stability of these paramagnetic complexes have been confirmed using UV/Vis and Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comresearchgate.net

Platinum(III) this compound Complexes

Similar to palladium, stable, paramagnetic Platinum(III) complexes with this compound have been synthesized. nih.govnih.gov These syntheses are also conducted in an alkaline aqueous medium under aerobic conditions, starting from a Pt(II) source. nih.govnih.gov The reaction involves a complexation process coupled with a redox interaction that generates the Pt(III) species. nih.gov

Three novel, stable Pt(III) complexes with distorted octahedral structures have been isolated and characterized: nih.govnih.gov

cis-[Pt(III)(NH₃)₂(Hp-3H)(H₂O)₂]·H₂O : A "sitting atop" complex where the Pt(III) is coordinated by two adjacent pyrrole nitrogens and two cis-ammonia molecules. mdpi.comnih.gov

[Pt(III)(Hp-3H)(H₂O)₂]·H₂O : A metalloporphyrin-type complex. mdpi.comnih.gov

[Pt((O,O)Hp-2H)Cl(H₂O)₃] : A complex where Pt(III) is coordinated to the deprotonated carboxyl groups of the propionic acid side chains. mdpi.comnih.gov

The structure of these complexes has been elucidated using a combination of spectroscopic techniques (UV-Vis, IR, EPR, XPS), thermal analysis, and magnetic methods. nih.govnih.gov The Pt(III) ion's d⁷ electronic configuration results in paramagnetic behavior and a (dz²)¹ ground state. nih.govnih.gov

Copper(II) this compound Complexes

The interaction of Copper(II) with this compound in an alkaline aqueous medium leads to the formation of a paramagnetic metalloporphyrin complex with the general formula [Cu(II)(Hp-2H)]·2H₂O. researchgate.net The synthesis involves the reaction of a Cu(II) salt with this compound, resulting in the copper ion being incorporated into the porphyrin core. researchgate.net

The structural characterization of this complex was performed using UV-Vis, IR, and EPR spectroscopy. researchgate.net Analysis of the EPR spectrum, including simulation procedures, confirmed a square planar structure for the complex. researchgate.net In this arrangement, the copper(II) ion is symmetrically coordinated by the four pyrrole nitrogen atoms of the porphyrin macrocycle. researchgate.net The final isolated product is a solid precipitate obtained by adjusting the pH of the reaction mixture. researchgate.net

The table below provides a summary of the synthesized metallothis compound complexes.

| Metal Ion | Complex Formula | Coordination Environment | Key Characteristics | References |

| Palladium(III) | [PdIII₂(Hp-3H)Cl₃(H₂O)₅]·2PdCl₂ | Dinuclear; one Pd(III) on side chains, one "sitting atop" pyrrole nitrogens. Distorted octahedral. | Paramagnetic; Pd(III)-Hp-Pd(III) system. | researchgate.netnih.gov |

| Palladium(III) | [PdIII(Hp-2H)Cl(H₂O)]·H₂O | Mononuclear; Pd(III) in porphyrin core. Distorted octahedral. | Paramagnetic; metalloporphyrin type. | mdpi.comresearchgate.netnih.gov |

| Platinum(III) | cis-[Pt(III)(NH₃)₂(Hp-3H)(H₂O)₂]·H₂O | Mononuclear; "sitting atop" complex. Distorted octahedral. | Paramagnetic; (dz²)¹ ground state. | mdpi.comnih.gov |

| Platinum(III) | [Pt((O,O)Hp-2H)Cl(H₂O)₃] | Mononuclear; coordinated to side chain carboxyl groups. Distorted octahedral. | Paramagnetic; (dz²)¹ ground state. | mdpi.comnih.gov |

| Copper(II) | [Cu(II)(Hp-2H)]·2H₂O | Mononuclear; Cu(II) in porphyrin core. | Paramagnetic; square planar coordination via four pyrrole nitrogens. | researchgate.net |

Manganese(III) this compound Complexes and Oxidation States

Manganese can be incorporated into the this compound macrocycle, forming complexes where the metal ion exists in various oxidation states. nih.gov The most common and stable state is Manganese(III) (Mn(III)). nih.gov These Mn(III) this compound complexes are high-spin d4 systems. researchgate.net The redox chemistry of these complexes is a central aspect of their scientific investigation, particularly the transition between the Mn(III) and Manganese(II) (Mn(II)) states. nih.govresearchgate.net

The reduction of Mn(III) to Mn(II) is a critical step in the catalytic activity of some manganese porphyrins. nih.gov The redox potential (E1/2) for the Mn(III)/Mn(II) couple in manganese this compound is approximately -200 mV versus a normal hydrogen electrode (NHE). nih.gov This potential indicates that the Mn(III) oxidation state is relatively stable and its reduction is a key determinant of its reactivity. nih.gov The oxidation states can be definitively identified and studied using techniques such as electron paramagnetic resonance (EPR) and magnetic susceptibility measurements. researchgate.net The stability and hydrolysis of Mn(III) chelates are also important characteristics studied in research, as the tendency to hydrolyze is often related to the complex's stability. capes.gov.br

In the context of developing superoxide (B77818) dismutase (SOD) mimics, the reduction of the Mn(III) porphyrin to the Mn(II) state is the rate-limiting step at low redox potentials. nih.gov In some mechanistic pathways, a stable Mn(III) porphyrin is first reduced to Mn(II)P, which then reacts further before the manganese is oxidized back to the stable +3 state. nih.gov

Gold(II) this compound Complexes

While gold complexes typically feature gold in the +1 or +3 oxidation state, the this compound ligand has been shown to stabilize the unusual Gold(II) (Au(II)) oxidation state in a stable, monomeric complex. nih.govresearchgate.net This paramagnetic d9 complex has been synthesized and characterized, revealing a distorted octahedral coordination geometry. nih.gov

The structure of this complex is given by the general formula [Au(II)Hp-2H·(H2O)2]. researchgate.net In this arrangement, the Au(II) ion is stabilized through coordination with the four nitrogen atoms of the porphyrin macrocycle. researchgate.net Two water molecules occupy the axial positions, completing the octahedral structure. researchgate.net The synthesis of this complex represents a novel approach in the design of metal-based coordination compounds, leveraging the unique capability of the haematoporphyrin ligand to stabilize uncommon oxidation states. nih.gov The solid-state structure and ligand coordination have been studied using magnetic measurements, EPR spectra, and various spectroscopic methods. nih.gov

| Property | Description | Reference |

|---|---|---|

| Formula | [Au(II)Hp-2H·(H2O)2] | researchgate.net |

| Metal Oxidation State | Au(II) (d9) | nih.gov |

| Geometry | Distorted Octahedral | nih.govresearchgate.net |

| Magnetic Behavior | Paramagnetic | nih.gov |

| Coordination | Four equatorial nitrogen atoms from the porphyrin macrocycle and two axial water molecules. | researchgate.net |

Haematoporphyrin Derivative (HPD) Elucidation and Composition Analysis

Haematoporphyrin Derivative (HPD) is a complex mixture derived from the acetylation and subsequent alkaline hydrolysis of haematoporphyrin. researchgate.net It is not a single chemical entity, and its composition can vary between preparations. science.gov This complexity has driven extensive research to elucidate its composition and identify the components responsible for its photosensitizing properties.

Analysis, primarily using techniques like reverse-phase thin-layer chromatography, has revealed that HPD contains several different porphyrins. researchgate.netnih.gov A typical preparation includes residual haematoporphyrin (HP), as well as dehydration products like hydroxyethyl vinyl deuteroporphyrin (B1211107) and protoporphyrin. researchgate.net Crucially, a significant fraction of HPD consists of ether- and ester-linked oligomers (dimers and larger aggregates) of haematoporphyrin. researchgate.net

Research has indicated that the biological activity of HPD is not primarily due to the monomeric haematoporphyrin itself. researchgate.netnih.gov Instead, studies suggest that the more hydrophobic components, particularly the porphyrin oligomers, are associated with the photosensitizing activity observed in cellular models. researchgate.netnih.gov The fluorescent porphyrin that persists in tissues in research models was found to be a membrane-permeable component of HPD. nih.gov

Strategies for Chemical Modification and Conjugation for Research

The this compound molecule possesses functional groups, such as hydroxyl and carboxylic acid moieties, that serve as handles for chemical modification. nih.gov These modifications are undertaken in research to alter the molecule's physicochemical properties or to conjugate it to other molecules, such as biomacromolecules, for specific applications. nih.gov General strategies often involve targeting the peripheral meso- and β-positions of the porphyrin core for functionalization. nih.gov Common reactions include amide couplings and bioorthogonal chemistry like click reactions. nih.gov

Preparation of Ether-Bonded Oligomers

Given the finding that ether-linked oligomers are key components of HPD, synthetic strategies have been developed to prepare these molecules in a controlled manner for research purposes. researchgate.net One established method involves the reaction between a porphyrin containing a 1-hydroxyethyl side chain and a porphyrin with a 1-bromoethyl side chain. researchgate.net

The reactive bromoethyl intermediate can be generated from either a hydroxyethyl group or a vinyl side chain using hydrogen bromide. researchgate.net By controlling the reaction conditions, it is possible to synthesize symmetrical or asymmetrically substituted porphyrin dimers. researchgate.net This approach can be extended to create ether-linked trimers by reacting a porphyrin with two bromoethyl groups with two equivalents of a hydroxyethyl-containing porphyrin. researchgate.net An alternative regiospecific synthesis utilizes trifluoroacetates to facilitate the ether bond formation. researchgate.net

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Porphyrin with 1-hydroxyethyl side chain | Porphyrin with 1-hydroxyethyl or vinyl side chain | 1-bromoethyl derivative | Ether-linked porphyrin dimer | researchgate.net |

| Porphyrin with two 1-hydroxyethyl/vinyl groups | Two equivalents of a porphyrin with a 1-hydroxyethyl side chain | Dibromoethyl system | Ether-linked porphyrin trimer | researchgate.net |

Nanoparticle Carrier Integration for Enhanced Delivery in Research Models

In research, the delivery of photosensitizers like this compound can be optimized by integrating them with nanoparticulate carriers. wright.eduresearchoutreach.org Nanoparticles offer numerous advantages, including improved solubility and stability of the cargo, and the potential for targeted delivery to specific tissues in research models. researchoutreach.orgmdpi.com These carriers are typically smaller than 1000 nm and can be engineered from a variety of materials. wright.edu

Haematoporphyrin and its derivatives can be loaded into or onto nanoparticles through encapsulation or covalent conjugation. Various types of nanoparticles have been explored as carriers for porphyrins in research settings. researchgate.net The choice of nanoparticle depends on the specific research goal, but the overarching aim is to improve the accumulation and retention of the photosensitizer at a target site, thereby enhancing its potential efficacy in experimental models. researchgate.netbiorxiv.org

| Nanoparticle Type | Description and Advantages | Reference |

|---|---|---|

| Polymeric Nanoparticles | Biodegradable and biocompatible carriers, such as nanospheres and nanocapsules, that allow for sustained drug release. | wright.edubiorxiv.org |

| Silica (B1680970) Nanoparticles | Porous inorganic carriers that can be functionalized to entrap photosensitizers like protoporphyrin IX. | researchgate.net |

| Liposomes | Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic molecules. | wright.edumdpi.com |

| Gold Nanoparticles | Metallic nanoparticles whose unique optical properties can be combined with the photosensitizer. | researchgate.net |

| Diblock Copolymers | Polymers that can self-assemble into micelles to carry lipophilic drugs like porphyrins. | researchgate.net |

Advanced Spectroscopic and Photophysical Characterization

Electronic Absorption Spectroscopy (UV/Vis)

The electronic absorption spectrum of haematoporphyrin IX is characterized by two main features: the intense Soret band in the near-UV region and the weaker Q-bands in the visible region. scispace.com Analysis of these bands provides significant insight into the molecule's coordination environment and structural integrity.

Soret Band and Q-Band Analysis for Coordination Mode

The position and intensity of the Soret and Q-bands are highly sensitive to the coordination state of the porphyrin's central nitrogen atoms and the symmetry of the macrocycle. mdpi.comresearchgate.net In its free-base form, this compound typically displays four Q-bands, indicative of a D2h symmetry due to the two hydrogen atoms on the inner pyrrole (B145914) nitrogens. mdpi.com

When this compound coordinates with a metal ion, the symmetry of the porphyrin ring can change, leading to a reduction in the number of Q-bands. For instance, coordination with a metal ion to form a metalloporphyrin often results in a D4h symmetry, characterized by only two Q-bands. mdpi.com The specific shifts in the Soret band can also indicate the mode of coordination. A hypsochromic (blue) shift of the Soret band can suggest coordination through the peripheral propionic acid groups, which causes distortion of the porphyrin plane. mdpi.com Conversely, metal binding to the inner nitrogen atoms induces more significant changes in the visible region of the spectrum. mdpi.com For example, in a study with palladium complexes, the Soret band was observed at 399 nm and 396 nm for two different complexes, indicating engagement of the propionic acid groups in coordination or protonation. mdpi.com

UV/Vis Absorption Data for this compound and its Complexes in DMSO

| Compound | Soret Band (nm) (log ε) | Q-Bands (nm) (log ε) | Reference |

|---|---|---|---|

| This compound (Free Ligand) | 400 (5.02), 376 (shoulder, 4.89) | 502 (3.77), 536 (3.61), 572 (3.84), 623 (3.17) | mdpi.com |

| Pd(III) Complex 1 (dinuclear) | 399 | 507 (3.68), 546 (3.68), 567 (3.63) | mdpi.com |

| Pd(III) Complex 2 (mononuclear) | 396 | 512 (3.58), 548 (3.74) | mdpi.com |

Spectral Shifts and Porphyrin Ring Distortion Studies

Spectral shifts in the UV/Vis absorption bands of this compound are valuable for studying distortions of the porphyrin ring. mdpi.comresearchgate.net Such distortions can be induced by factors like metal coordination, aggregation, and interaction with its environment. mdpi.comingentaconnect.comunipi.it

Coordination with metal ions can lead to significant shifts. For instance, the interaction of this compound with platinum can cause a red shift in all absorption bands, suggesting a distortion of the porphyrin ring. nih.gov The formation of "sitting-atop" (SAT) type complexes, where the metal coordinates asymmetrically to two adjacent pyrrole nitrogen atoms, results in a lower symmetry and can be identified by the presence of four Q-bands with altered intensities. nih.gov

Aggregation of this compound molecules, particularly in aqueous solutions, also leads to noticeable spectral changes. ingentaconnect.comunipi.it Dimerization and the formation of higher-order aggregates can cause a broadening and shifting of the Soret band. ingentaconnect.combiorxiv.org The presence of surfactants can modulate this aggregation behavior, leading to a slight red shift in the Soret band and more prominent Q-bands. ingentaconnect.com

Fluorescence Spectroscopy and Quenching Mechanisms

Fluorescence spectroscopy is a powerful tool for investigating the excited state properties of this compound and its interactions with other molecules. acs.orgnih.gov The fluorescence of this compound can be "quenched" or diminished by various processes, providing insights into its local environment and binding interactions.

Quenching can occur through several mechanisms, including static and dynamic quenching. acs.orgcolostate.edu Static quenching involves the formation of a non-fluorescent complex between the fluorophore (this compound) and a quencher molecule in the ground state. acs.orgnih.gov This is often observed in the interaction of this compound with proteins like β-lactoglobulin, where the formation of a complex leads to a decrease in fluorescence intensity. acs.orgnih.gov Dynamic quenching, on the other hand, occurs when the quencher collides with the fluorophore in its excited state. colostate.edu

Aggregation is another significant factor that quenches the fluorescence of this compound. nih.govresearchgate.net In aqueous solutions, as the concentration of this compound increases, it tends to form dimers and larger aggregates, which have lower fluorescence yields compared to the monomeric form. nih.govresearchgate.net For example, the fluorescence and triplet state yields of haematoporphyrin are significantly lower in water, where it aggregates, compared to methanol (B129727), where it exists primarily as a monomer. researchgate.net The dimerization equilibrium constant for this compound in a neutral aqueous buffer has been determined to be 4 x 10⁵ M⁻¹. nih.gov

Phosphorescence Studies

Phosphorescence, the emission of light from the triplet excited state, is a key photophysical process for this compound, as the long-lived triplet state is crucial for photosensitized reactions, particularly the generation of singlet oxygen. libretexts.orgsci-hub.se

Triplet State Dynamics and Lifetime Measurement

The triplet state of this compound is populated from the excited singlet state through a process called intersystem crossing. libretexts.org The lifetime of this triplet state is a critical parameter that influences its ability to act as a photosensitizer. The triplet state lifetime can be measured using techniques like laser flash photolysis. ias.ac.incapes.gov.br

Studies have shown that the triplet state yield of monomeric haematoporphyrin is high, around 0.91 in methanol. researchgate.net However, aggregation significantly reduces the triplet state yield. researchgate.net In aqueous solutions where aggregation is prevalent, the triplet state yield can drop to 0.56. researchgate.net The triplet state lifetime of related porphyrins has been measured to be in the order of microseconds. researchgate.net

Singlet Oxygen Production and Quenching Rate Constants

The triplet excited state of this compound can transfer its energy to molecular oxygen (in its ground triplet state) to produce highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy. nih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). rsc.orgnih.gov

The singlet oxygen quantum yield of this compound is highly dependent on its aggregation state and the solvent environment. nih.govresearchgate.net For monomeric haematoporphyrin derivative (HpD) in methanol, the quantum yield is about 0.64. nih.govresearchgate.net In aqueous solutions, where aggregation occurs, the quantum yield decreases with increasing concentration, with reported values of 0.64 for monomers and 0.11 for dimers. nih.gov

Photophysical Data for this compound and its Derivatives

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Dimerization Equilibrium Constant | 4 x 10⁵ M⁻¹ | Neutral pH, 50 mM-Tris/HCl buffer | nih.gov |

| Triplet State Yield (Monomer) | 0.91 | High methanol content | researchgate.net |

| Triplet State Yield (Aggregates) | 0.56 | Water | researchgate.net |

| Singlet Oxygen Quantum Yield (Monomer) | 0.64 | Methanol | nih.govresearchgate.net |

| Singlet Oxygen Quantum Yield (Dimer) | 0.11 | Water, pH 7.4 | nih.gov |

| Singlet Oxygen Quenching Rate Constant | 8 x 10⁸ dm³ mol⁻¹ s⁻¹ | Not specified | rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for the characterization of paramagnetic metal complexes of this compound (Hp). This method provides detailed insights into the oxidation state of the metal ion, the coordination environment, and the electronic structure of the complex. Research has demonstrated its utility in studying complexes with various transition metals, including platinum (Pt), palladium (Pd), copper (Cu), and gold (Au).

Studies on the interaction between Pt(II) and this compound in alkaline aqueous solutions under aerobic conditions have led to the synthesis of stable, paramagnetic Pt(III) complexes. nih.govresearchgate.net The EPR spectra of these complexes are characteristic of Pt(III) (a d7 ion) in a distorted octahedral environment with a (dz²)¹ ground state. nih.gov For instance, in one complex, the EPR signal was anisotropic and exhibited a nine-line superhyperfine structure, both in perpendicular and parallel regions, which arises from the interaction of the unpaired electron with four equivalent 14N nuclei of the porphyrin macrocycle. nih.gov This confirmed that the platinum ion is coordinated to the four nitrogen atoms of the porphyrin ring. nih.gov In another Pt(III)-Hp complex, a broad EPR signal without superhyperfine splitting was observed, suggesting that the ligand is coordinated through the peripheral carboxylic acid groups, outside the porphyrin macrocycle. nih.gov

Similarly, two paramagnetic palladium(III) complexes of this compound have been synthesized and characterized by EPR. mdpi.comnih.gov The low-temperature EPR spectra of these complexes in DMSO solution display the characteristic patterns of paramagnetic Pd compounds. mdpi.com The observed anisotropic EPR signals with g|| > g⊥ > 2.0023 are consistent with an elongated octahedral coordination and a (dz²)¹ ground state for the Pd(III) ion. mdpi.com The spectrum of one dinuclear complex showed two axial signals and a broad signal attributed to the exchange interaction between the two paramagnetic centers. mdpi.com

EPR has also been used to prove the square planar structure of a Cu(II)-haematoporphyrin IX complex, with the copper ion symmetrically coordinated to the four pyrrole nitrogen atoms. researchgate.net Furthermore, the technique confirmed the +2 oxidation state of gold in a stable, monomeric Au(II)-Hp complex, which showed a distorted octahedral structure with a (dxy)¹ ground state. researchgate.net

| Complex | g-values | Hyperfine/Superhyperfine Splitting (A) | Inferred Structure/Coordination | Reference |

|---|---|---|---|---|

| cis-[Pt(III)(NH₃)₂(Hp-3H)(H₂O)₂]·H₂O | g⊥ = 2.404, g|| = 1.956 | A⊥(¹⁴N) = 17.0 G, A||(¹⁴N) = 19.0 G, A||(¹⁹⁵Pt) = 110 G | Distorted octahedral; Pt(III) coordinated to four porphyrin nitrogens. | nih.gov |

| [Pt(III)((O,O)Hp-2H)Cl(H₂O)₃] | g ~ 2.06 | No superhyperfine splitting observed. | Coordination through peripheral carboxylic groups. | nih.gov |

| [Pd(III)₂(Hp-3H)Cl₃(H₂O)₅]·2PdCl₂ (in DMSO) | Signal 1: g⊥ = 2.057, g|| = 2.496 Signal 2: g⊥ = 2.029, g|| = 2.354 | Signal 1: a⊥ = 15.31 x 10⁻⁴ cm⁻¹ | Elongated octahedral; (dz²)¹ ground state. Dinuclear with exchange interaction. | mdpi.com |

| [Cu(II)(Hp-2H)]·2H₂O | Not specified | Not specified | Square planar; symmetrical coordination via four pyrrole N-atoms. | researchgate.net |

| Au(II)Hp-2H·2H₂O | μeff value of 2.20 BM | α² value of 0.56 | Distorted octahedral; (dxy)¹ ground state. Gold located in the porphyrin hole. | researchgate.net |

Infrared (IR) and X-ray Photoelectron Spectroscopy (XPS) for Structural Elucidation

Infrared (IR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are powerful complementary techniques for the structural elucidation of this compound and its derivatives. IR spectroscopy provides information about the vibrational modes of functional groups, which is sensitive to coordination and intermolecular interactions, while XPS yields data on surface elemental composition and the chemical (oxidation) state of those elements. nih.govmdpi.comresearchgate.net

IR spectroscopy has been instrumental in characterizing metal-haematoporphyrin IX complexes. nih.gov By analyzing shifts in the vibrational frequencies of key functional groups, such as the carboxylic acid C=O and O-H groups, and the pyrrole N-H group, the mode of coordination can be determined. For example, in the study of Pt(III)-Hp complexes, the disappearance or shifting of the ν(N-H) band and changes in the carboxylate stretching frequencies (νas(COO-) and νs(COO-)) helped to distinguish between coordination at the porphyrin core nitrogens and the peripheral propionic acid groups. scispace.com The binding of haematoporphyrin to lipid vesicles has also been investigated using IR spectroscopy, providing thermodynamic parameters of the interaction. researchgate.net

XPS is a surface-sensitive technique that analyzes electrons emitted from core atomic levels upon X-ray irradiation. mdpi.com It has been used to confirm the elemental composition and oxidation states in this compound complexes. nih.gov In the characterization of Pt(III)-Hp complexes, XPS data for the Pt 4f, N 1s, and O 1s core levels were used to support the structures proposed from EPR and IR data. nih.govscispace.com The binding energies of the photoelectrons are characteristic of an element and its chemical environment, allowing, for instance, the confirmation of the +3 oxidation state for platinum. nih.govscispace.com Similarly, XPS has been employed to study heme-terminated monolayers on silicon surfaces for the detection of nitric oxide. princeton.edu The appearance of new peaks in the N 1s region of the XPS spectrum upon exposure to NO provided direct evidence of NO binding to the iron center of the surface-attached hematin (B1673048). princeton.edu

| Technique | Complex/System | Key Finding | Observed Data/Frequencies | Reference |

|---|---|---|---|---|

| IR Spectroscopy | Pt(III)-Hp Complexes | Distinguished coordination modes (N-core vs. carboxyl groups). | Changes in ν(N-H) and ν(COO⁻) bands. | scispace.com |

| IR Spectroscopy | Hematin acyl chloride | Confirmed conversion of carboxylic acid to acyl chloride. | Replacement of ν(C=O)-OH (1710 cm⁻¹) by ν(C=O)-Cl (1800 cm⁻¹). | princeton.edu |

| XPS | cis-[Pt(III)(NH₃)₂(Hp-3H)(H₂O)₂]·H₂O | Confirmed Pt oxidation state and coordination. | Pt 4f₇/₂ Binding Energy = 74.4 eV. | scispace.com |

| XPS | Heme-monolayer + NO | Direct detection of NO binding to Fe. | New N 1s peak at 405.2 eV attributed to iron-bound NO. | princeton.edu |

Circular Dichroism (CD) for Conformational Changes in Biomolecular Interactions

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the conformational changes in biomolecules, such as proteins, upon interaction with ligands like this compound. e3s-conferences.orgnih.gov CD measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the secondary and tertiary structure of chiral macromolecules. fiveable.me

The interaction of this compound with the protein β-lactoglobulin (BLG) has been studied using CD spectroscopy to characterize changes in the protein's secondary structure. acs.org These studies show that the binding of this compound induces distinct conformational changes in BLG. acs.orgresearchgate.net The analysis of the CD spectra revealed that upon interaction with this compound, the proportion of α-helical structure in BLG decreases, while the proportion of β-sheet structure increases. acs.org This indicates a significant alteration of the protein's native fold.

These structural changes were found to be dependent on environmental conditions such as pH. acs.org For instance, the binding efficiency and the resulting conformational changes in the BLG-Hp complex are influenced by pH, which controls the accessibility of the central hydrophobic cavity of the protein. acs.org At pH 7.4, where a gate-like loop (the EF loop) over the cavity is open, this compound can bind within this pocket. acs.org At pH 6.2, this loop is closed, suggesting a different binding mode, likely on the external surface of the protein. acs.org These findings highlight the ability of CD spectroscopy to probe not only the occurrence of binding but also the nature of the conformational adjustments in the biomolecule, providing insight into the interaction mechanism. acs.org

| [HP] (μM) | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |

|---|---|---|---|---|

| 0 (BLG only) | 15.2 | 43.1 | 24.3 | acs.org |

| 30 | 12.7 | 47.5 | 24.5 | acs.org |

Photoacoustic Spectroscopy (PAS) Applications

Photoacoustic Spectroscopy (PAS) is a technique that measures the sound waves generated by a sample after it absorbs modulated light. kyoto-u.ac.jp This method detects heat emitted through non-radiative de-excitation processes and is particularly useful for studying opaque and highly scattering materials, such as biological tissues. kyoto-u.ac.jpresearchgate.net

PAS has been applied to the study of this compound and its derivatives, offering unique insights that are not easily accessible with conventional absorption or fluorescence spectroscopy. scispace.com One significant application is the detection of these photosensitizers in tissues, which is crucial for cancer research and photodynamic therapy. scispace.com The high sensitivity of PAS allows for the characterization of haem proteins and porphyrin derivatives within biological samples. scispace.com

A key finding from PAS studies was the detection of a new, previously unobserved electronic absorption band in concentrated aqueous solutions of this compound. scispace.comdntb.gov.ua This demonstrates the technique's ability to reveal spectral features that may be obscured in conventional measurements, potentially providing new information about aggregation states or intermolecular interactions at high concentrations. PAS has also been used to study the in vitro photodegradation of related porphyrins, such as Protoporphyrin IX, by monitoring the decrease in the photoacoustic signal over time upon irradiation. researchgate.net The kinetic behavior of the degradation can be followed, providing estimates for the degradation time. researchgate.net The development of laser-based PAS systems further enhances sensitivity, enabling trace gas detection and other biomedical applications. science.gov

Photoproducts and Photobleaching Research

The illumination of this compound and its derivatives initiates photochemical reactions that lead to both the degradation of the porphyrin, a process known as photobleaching, and the formation of stable photoproducts. capes.gov.br This phenomenon is of significant interest as it affects the efficacy of photodynamic applications.

Photobleaching involves the progressive destruction of the porphyrin macrocycle, leading to a decrease in its characteristic absorption and fluorescence. capes.gov.brkirj.ee This process is complex and influenced by several factors. Oxygen is required for photobleaching, indicating an oxidative mechanism. kirj.ee Studies have shown that the quantum yield of photobleaching is significantly reduced under nitrogen compared to in air. kirj.eeresearchgate.net The mechanism is thought to involve both singlet oxygen (¹O₂) and free radical reactions. kirj.ee While ¹O₂ is generated by the photoexcited porphyrin, the limited effect of ¹O₂ quenchers and the decreased bleaching rate in the presence of hydroxyl radical scavengers suggest that other reactive oxygen species, like OH•, also play a role. kirj.ee The solvent environment also has a profound effect; the photobleaching yield is significantly lower in organic solvents with a low dielectric constant and in the presence of surfactants compared to aqueous buffer. kirj.ee

Simultaneously with photobleaching, illumination can lead to the formation of new, stable photoproducts that absorb light in the red spectral region. capes.gov.br For haematoporphyrin, a prominent photoproduct with an absorption maximum around 640 nm is often observed, sometimes referred to as "photoproduct 640". capes.gov.br The formation of this product is highly dependent on the pH of the medium, increasing in neutral and alkaline solutions, and is closely linked to the aggregation state of the porphyrin. capes.gov.br Spectroscopic data suggest that this photoproduct is a chlorin-type molecule, likely formed from porphyrin aggregates where photo-oxidation and photoreduction processes compete. capes.gov.br The study of these photoproducts is important as they may also possess photosensitizing activity. researchgate.net

| Factor/Substance | Effect on Photobleaching Rate/Yield | Proposed Mechanism/Reason | Reference |

|---|---|---|---|

| Absence of Oxygen (Nitrogen atmosphere) | Strongly decreases | Oxygen is required for the main photodegradation pathways. | kirj.ee |

| D₂O | Slightly increases | Longer lifetime of singlet oxygen in D₂O. | kirj.ee |

| Hydroxyl Radical Scavengers (e.g., mannitol, ethanol) | Decreases | Indicates involvement of OH• radicals in the bleaching process. | kirj.ee |

| Electron Donors (e.g., NADH, cysteine) | Inhibits/Decreases | Reduces the photo-oxidative stress on the porphyrin. | kirj.ee |

| Electron Acceptors (e.g., metronidazole) | Increases | Enhances photo-oxidative pathways. | kirj.ee |

| Organic Solvents (low dielectric constant) | Significantly decreases | Changes in porphyrin aggregation and reaction pathways. | kirj.ee |

| pH | Dependent; photostable below pH 5 | Affects aggregation state and reactivity. | capes.gov.br |

Molecular Interactions and Supramolecular Assembly Research

Interaction with Biological Macromolecules

Haematoporphyrin IX exhibits a notable capacity to bind to a variety of biological macromolecules. This binding is driven by its distinct molecular structure, featuring a planar, aromatic porphyrin ring and associated side chains, which together facilitate a range of non-covalent interactions.

This compound and protoporphyrin IX are two significant porphyrins that interact with the physiologically important heme proteins hemoglobin and myoglobin (B1173299). nih.gov The nature and extent of these interactions are influenced by the aggregation state of the porphyrins. nih.gov Upon binding, both porphyrins can alter the conformation of these proteins and cause the release of heme-bound oxygen from their oxy-forms. nih.gov

Studies on myoglobin have shown that haematoporphyrin binding leads to conformational changes in the protein. nih.gov The binding affinity and the number of available binding sites are dependent on whether haematoporphyrin is in a monomeric or aggregated (dimeric) state. nih.gov Specifically, as the porphyrin transitions from a monomeric to a dimeric form, the binding affinity constant decreases, while the potential number of binding sites increases. nih.gov This interaction also enhances the peroxidase activity of myoglobin. nih.gov

Similarly, the interaction of this compound with hemoglobin can induce conformational changes and displace bound oxygen. nih.gov This interaction also potentiates the peroxidase activity of hemoglobin. nih.gov In the case of horseradish peroxidase (HRP), another heme protein, complexation with haematoporphyrin also leads to an increase in its peroxidase activity. nih.gov The structural similarity of hematin (B1673048) to the iron protoporphyrin IX found in the active site of HRP has led to research into hematin as a potential catalytic substitute for the enzyme. researchgate.net

Spectrin (B1175318), a key protein in the cytoskeleton of red blood cells, is known to interact with heme and its derivatives. nih.govwikipedia.org Research has demonstrated that heme derivatives, including haematoporphyrin, bind to both dimeric and tetrameric forms of spectrin. nih.gov This binding is an entropically favored process and can induce structural changes in the spectrin protein. nih.gov Molecular docking studies have suggested that the SH3 domain of spectrin is a unique binding site for these heme derivatives. nih.gov The interaction between spectrin and hemoglobin has been shown to increase the peroxidase activity of hemoglobin. researchgate.net Given that free heme can have toxic effects such as lipid peroxidation and protein aggregation, the ability of spectrin to act as a potential acceptor for heme is significant, especially in pathological conditions with increased hemolysis. nih.gov

The binding of this compound to the milk protein β-lactoglobulin has been studied to understand the fundamental mechanisms of porphyrin-protein interactions. nih.govacs.org β-lactoglobulin is considered a potential nanoparticle carrier for photosensitizers like haematoporphyrin due to its hydrophobic affinity and pH sensitivity. nih.govacs.orgnih.gov

The interaction between this compound and β-lactoglobulin is primarily driven by hydrophobic forces. nih.govacs.orgnih.gov Spectroscopic techniques and molecular docking have been employed to investigate these interactions. nih.govacs.orgnih.gov The binding process is endothermic, further supporting the role of hydrophobic interactions. nih.govacs.org β-lactoglobulin has multiple potential binding sites for hydrophobic ligands, including a central hydrophobic cavity within its β-barrel structure and a hydrophobic patch on the protein's surface. acs.org The specific binding site for haematoporphyrin on β-lactoglobulin can be influenced by pH. nih.govacs.orgnih.gov At a pH of 7.4, the central hydrophobic cavity is available for haematoporphyrin binding, but not at a pH of 6.2. nih.govacs.orgnih.gov

The binding of a ligand to a protein can induce conformational changes, influencing the protein's function. nih.gov The interaction of this compound with β-lactoglobulin leads to conformational alterations in the protein's structure. acs.org These changes in the secondary structure of β-lactoglobulin upon binding with haematoporphyrin have been confirmed using circular dichroism. acs.org The state of the EF loop of β-lactoglobulin, which is affected by pH, plays a significant role in the formation of the haematoporphyrin-β-lactoglobulin complex. nih.govacs.org

This compound has been shown to interact with DNA, and this interaction can be influenced by photoactivation. nih.gov Studies have shown that photoactivated haematoporphyrin can induce single-strand breaks in isolated supercoiled plasmid DNA. nih.gov However, in a cellular environment, the detection of DNA damage can be more complex. nih.gov While photoactivated haematoporphyrin can lead to a reduction in cell viability, direct evidence of single-strand breaks in the nuclear DNA of treated cells has not always been observed using methods like alkaline agarose (B213101) gel electrophoresis or the comet assay. nih.gov

Research into palladium(III) complexes of this compound has provided further insight into DNA interactions. mdpi.comnih.govresearchgate.net These complexes have demonstrated the ability to form intra-strand guanine (B1146940) bis-adducts with DNA, although they are less capable of forming these adducts compared to cisplatin. mdpi.comnih.govresearchgate.net This suggests a different pharmacological profile from cisplatin. mdpi.comnih.govresearchgate.net The DNA lesions induced by these palladium-haematoporphyrin complexes are also less efficiently recognized and repaired by the cell's nucleotide excision repair (NER) system compared to those induced by cisplatin. mdpi.comnih.gov

Interactive Data Table: this compound and Macromolecule Interactions

| Interacting Macromolecule | Key Interaction Type(s) | Observed Effects | Relevant Research Findings |

| Hemoglobin | Heme pocket binding | Conformational change, O₂ release, Potentiated peroxidase activity | Interaction is dependent on the porphyrin's aggregation state. nih.gov |

| Myoglobin | Heme pocket binding | Conformational change, O₂ release, Potentiated peroxidase activity | Binding affinity and number of sites vary with porphyrin monomer/dimer state. nih.gov |

| Horseradish Peroxidase | Heme pocket/active site | Potentiated peroxidase activity | Complexation enhances enzymatic function. nih.gov |

| Spectrin | SH3 domain binding | Structural changes in spectrin | Binding is entropically driven. nih.gov |

| β-Lactoglobulin | Hydrophobic interactions | Conformational change | Binding is pH-dependent, occurring in the central hydrophobic cavity at pH 7.4. nih.govacs.orgnih.gov |

| DNA | Adduct formation, Strand breaks | Single-strand breaks (in isolated DNA), Guanine adducts (with Pd complexes) | Photoactivation can induce damage; Pd complexes form adducts less efficiently than cisplatin. nih.govmdpi.comnih.govresearchgate.net |

Protein Binding Mechanisms (e.g., β-Lactoglobulin)

Hydrophobic Interactions and Binding Sites

Porphyrin Aggregation Studies

The amphiphilic nature of this compound, stemming from its hydrophobic porphyrin core and hydrophilic propionate (B1217596) side chains, drives its tendency to self-aggregate in aqueous environments. nih.govbiorxiv.org This aggregation is a complex process influenced by several factors, leading to the formation of various supramolecular structures. biorxiv.orgnih.gov

Self-Aggregation in Aqueous Solutions

In aqueous solutions, this compound participates in complex aggregation processes. nih.gov The primary mode of self-association involves a combination of hydrogen bonding between the propionate carboxylate groups and π-π stacking of the porphyrin rings. biorxiv.org This results in the formation of structures such as dimers, tetramers, and larger, higher-order aggregates. biorxiv.org

Studies have shown that at low concentrations (below 4 µM), the aggregation of haematoporphyrin is likely limited to dimerization. nih.gov However, as the concentration increases, more extensive aggregation occurs, leading to the formation of larger structures. nih.gov The dimerization equilibrium constant for this compound in a neutral pH buffer has been determined to be 4x10(5) M-1. capes.gov.brportlandpress.com This indicates a strong tendency for two molecules to associate.

The aggregation behavior also leads to significant changes in the photophysical properties of this compound. For instance, aggregation is associated with a quenching of fluorescence intensity. biorxiv.orgusp.br Disaggregation, which can be induced by the presence of proteins like bovine serum albumin (BSA), leads to an increase in fluorescence emission. usp.br

Influence of Concentration and pH on Aggregation States

The concentration of this compound and the pH of the aqueous solution are critical factors that modulate its aggregation state. biorxiv.orgnih.gov

At concentrations below 4 µM, dimerization is the predominant form of aggregation for this compound. nih.gov Above this concentration, a sharp transition to larger aggregates, sometimes described as a "micellization" process, is observed. nih.gov This critical concentration for forming larger aggregates is sensitive to both temperature and pH. nih.gov

The pH of the solution directly influences the ionization state of the propionic acid side chains and the pyrrole (B145914) nitrogens, thereby affecting the aggregation behavior. nih.govbiorxiv.org At a neutral pH, this compound exists as a mixture of dimers and higher-order aggregates. nih.gov In acidic conditions (e.g., pH 4.5), the formation of H-aggregates, which are higher-order structures, is favored. nih.govbiorxiv.org Conversely, at a basic pH (e.g., pH 9), this compound primarily exists as dimers. nih.govbiorxiv.org These pH-induced changes in aggregation are reversible. biorxiv.org

The following table summarizes the observed aggregation states of a related porphyrin, Protoporphyrin IX, at different pH values, which provides a comparative understanding of how pH influences porphyrin aggregation.

| pH Value | Predominant Species | Spectroscopic Signature (Soret Band) |

| Acidic (e.g., 100 mM HCl) | Monomers | Sharp peak around 409 nm nih.govbiorxiv.org |

| Near-Neutral (e.g., pH 7.4) | Mixture of dimers and higher-order aggregates | Broad band with shoulders around 379 nm and 469 nm nih.gov |

| Basic (e.g., pH 9) | Dimers | Characteristic peak around 380 nm nih.govbiorxiv.org |

Interactions with Membrane Model Systems

The interaction of this compound with cell membranes is a crucial aspect of its biological activity. These interactions are often studied using model systems such as lipid bilayers and liposomes. nih.govresearchgate.netnih.gov

Molecular dynamics simulations and experimental studies have shown that this compound molecules tend to locate within the phospholipid headgroup region of a lipid bilayer, near the carbonyl groups of the acyl chains. nih.govacs.org The orientation of the haematoporphyrin molecule within the membrane is dependent on the protonation state of its two propionic groups. nih.govacs.org

The charge of the haematoporphyrin molecule plays a significant role in its affinity for the membrane. The dianionic form (Hp2-), which is prevalent at physiological pH, has a lower affinity for entering the membrane compared to its neutral form (Hp0). nih.govacs.org In the aqueous phase, these dianions can form stable dimers with a well-defined geometry. nih.govacs.org

The composition of the lipid membrane also influences the interaction. For instance, the presence of cholesterol in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer affects the partitioning of this compound into the membrane. nih.gov The membrane-associated fraction of this compound can decrease over time at concentrations above 50 nM due to self-aggregation in the aqueous phase. nih.gov Furthermore, the surface electric potential of liposomes has a strong effect on the binding constant of haematoporphyrin, which is negatively charged at physiological pH. researchgate.netebi.ac.uk

The following table outlines the key findings from studies on the interaction of this compound with membrane model systems.

| Membrane Model System | Key Findings |

| POPC Bilayer | This compound resides in the phospholipid headgroup area. nih.govacs.org Orientation depends on the protonation state of propionic groups. nih.govacs.org Dianionic form has a lower affinity for the membrane than the neutral form. nih.govacs.org |

| POPC:Cholesterol Bilayer | Cholesterol content affects the partition coefficient of this compound. nih.gov Self-aggregation in the aqueous phase reduces the membrane-associated fraction. nih.gov |

| Liposomes (DMPC, DMPS, DOTAP) | The surface electric potential of the liposome (B1194612) strongly influences the binding of the negatively charged this compound. researchgate.netebi.ac.uk |

Mechanistic Research and Biological System Applications Non Clinical

Reactive Oxygen Species (ROS) Generation Studies

The photoactivation of haematoporphyrin IX is known to initiate photochemical reactions that produce highly reactive oxygen species (ROS), which are the primary mediators of its cytotoxic effects. patsnap.combrieflands.comspiedigitallibrary.org The generation of these species occurs through two main pathways, known as Type I and Type II reactions. patsnap.com

Upon absorption of light, this compound transitions from its ground state to an excited singlet state, which can then convert to a longer-lived triplet state. patsnap.com In the Type II reaction , the triplet state photosensitizer transfers its energy directly to molecular oxygen (³O₂), resulting in the formation of the highly reactive singlet oxygen (¹O₂). spiedigitallibrary.org Singlet oxygen is considered a major cytotoxic agent in PDT, capable of oxidizing essential biomolecules such as lipids, proteins, and nucleic acids. patsnap.com Its production can be directly monitored by detecting its characteristic phosphorescence at approximately 1270 nm. spandidos-publications.com

In the Type I reaction , the excited triplet photosensitizer interacts directly with cellular substrates, leading to electron transfer reactions that generate radical ions. These can then react with oxygen to produce other ROS, including superoxide (B77818) anion radicals (O₂⁻•), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (OH•). patsnap.comresearchgate.net Studies on Ehrlich ascites carcinoma (EAC) cells treated with a haematoporphyrin derivative (HPD) and light have confirmed the formation of significant amounts of H₂O₂, O₂⁻•, and OH•, which contribute to the photoinactivation of the cells. patsnap.comresearchgate.net The detection of these specific ROS is often accomplished using fluorescent probes, such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation. nih.govnih.gov

Table 1: Reactive Oxygen Species Generated by Photoactivated this compound

| Reactive Oxygen Species (ROS) | Generating Pathway | Method of Detection | Reference |

|---|---|---|---|

| Singlet Oxygen (¹O₂) | Type II | Phosphorescence at 1270 nm | spiedigitallibrary.orgspandidos-publications.com |

| Superoxide Anion (O₂⁻•) | Type I | Electron Spin Resonance, Fluorescent Probes | patsnap.comresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Type I | Fluorescent Probes | patsnap.comresearchgate.net |

| Hydroxyl Radical (OH•) | Type I | Electron Spin Resonance, Scavenging Studies | patsnap.comresearchgate.net |

Investigations into Mitochondrial Function and Respiration

Mitochondria are recognized as a key target for this compound-mediated photocytotoxicity. researchgate.nettandfonline.com The localization of the photosensitizer within these organelles leads to significant impairment of their function upon irradiation, primarily through the disruption of mitochondrial respiration. tandfonline.comkirj.ee

Oxygen Consumption Modulation

Photoactivated this compound has been shown to inhibit mitochondrial function, leading to a decrease in cellular oxygen consumption. spiedigitallibrary.orgkirj.ee Studies on isolated mitochondria and whole cells have demonstrated that PDT employing haematoporphyrin or its derivatives leads to the inhibition of key components of the electron transport chain. spiedigitallibrary.orgkirj.eenih.gov For example, research on Ehrlich ascites carcinoma cells showed a considerable inhibition of their respiratory activity following irradiation in the presence of a haematoporphyrin derivative. kirj.ee This inhibition of mitochondrial respiration forces cells to rely more on glycolysis for ATP production, a less efficient metabolic pathway. nih.gov In the absence of light, some studies have reported that haematoporphyrin derivatives can increase glucose consumption and lactate (B86563) production, which is also indicative of a shift away from mitochondrial respiration. nih.gov

Cytochrome c Oxidase Inhibition

Table 2: Research Findings on this compound-Mediated Inhibition of Mitochondrial Respiration

| Parameter | Research Model | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Respiratory Activity | Ehrlich Ascites Carcinoma Cells | Haematoporphyrin Derivative + Light | Substantial decrease in oxygen consumption | kirj.ee |

| Cytochrome c Oxidase Activity | Isolated Mitochondria (R3230AC Mammary Adenocarcinoma) | Photofrin II (Hpd) + Photoradiation | Inhibition of enzyme activity (5.13% J⁻¹ cm⁻² x 10⁻¹) | researchgate.net |

| Cellular ATP Levels | R3230AC Mammary Tumor Cells | Haematoporphyrin Derivative + Photoradiation | Dose-dependent decrease (60% reduction at 7.0 µg/ml HPD) | nih.gov |

| Glycolysis | BHK-21 Cells | Photofrin II (dark) | Increased glucose utilization and lactate production | nih.gov |

Mitochondrial Membrane Potential Studies

A critical indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis. Numerous studies have shown that a key consequence of this compound-mediated photodamage is the rapid dissipation of this potential. spandidos-publications.comnih.govnih.gov This depolarization is a direct result of ROS-induced damage to the inner mitochondrial membrane. nih.gov

The loss of ΔΨm is commonly measured using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as JC-1 and tetramethylrhodamine (B1193902) (TMRM). spandidos-publications.comfrontiersin.org In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. spandidos-publications.comthermofisher.com Upon mitochondrial depolarization, JC-1 reverts to its monomeric form, which emits green fluorescence. spandidos-publications.comthermofisher.com Therefore, a decrease in the red/green fluorescence intensity ratio is a reliable indicator of ΔΨm loss. spandidos-publications.comthermofisher.com Studies in U87 glioma cells treated with haematoporphyrin and light demonstrated a significant decrease in this ratio, confirming mitochondrial depolarization. spandidos-publications.comnih.gov

Table 3: Studies on this compound-Induced Mitochondrial Membrane Potential Collapse

| Cell Line | Method/Probe | Key Finding | Reference |

|---|---|---|---|

| U87 Glioma | JC-1 Dye (Fluorescence Microscopy & Microplate Reader) | Significant decrease in red/green fluorescence ratio post-PDT, indicating depolarization. | spandidos-publications.comnih.gov |

| C6 Glioma | Flow Cytometry | Decreased mitochondrial membrane potential following sonodynamic therapy with a haematoporphyrin derivative. | nih.gov |

| Murine Hepatoma 1c1c7 | Mitotracker Orange (MTO) | Rapid and substantial loss of ΔΨm correlated with loss of cell viability. | nih.gov |

Cellular Response Mechanisms in Research Models

The extensive cellular damage initiated by this compound-mediated ROS generation, particularly the disruption of mitochondrial integrity, culminates in the activation of programmed cell death pathways, most notably apoptosis.

Apoptosis Induction in Cell Lines (e.g., Glioma Cells)

This compound-based PDT is a potent inducer of apoptosis in various cancer cell lines, including malignant glioma cells. spandidos-publications.comnih.govnih.gov The apoptotic process is triggered by mitochondrial dysfunction, characterized by the loss of membrane potential and the release of pro-apoptotic factors into the cytoplasm. nih.govelabscience.com

In U87 glioma cells, treatment with haematoporphyrin and light has been shown to induce apoptosis, which is associated with an increase in ROS levels and a decrease in mitochondrial membrane potential. spandidos-publications.comnih.gov Mechanistic studies have revealed that this apoptotic response involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Specifically, PDT with haematoporphyrin in U87 cells was found to upregulate the expression of the pro-apoptotic protein Bax and downregulate the expression of the anti-apoptotic protein Bid. mdpi.com The activation of the intrinsic pathway leads to the sequential activation of caspases, which are the executioners of apoptosis. Research has demonstrated the activation of initiator caspase-9 and executioner caspase-3 in glioma cells following treatment with porphyrin-based dynamic therapies. nih.govnih.gov The cleavage and activation of these caspases lead to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage and DNA fragmentation. brieflands.com

Table 4: Apoptotic Response in Glioma Cells Induced by this compound-Based Therapies